Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chemical compound with the CAS number 2374127-60-1. This compound belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. The molecular formula for this compound is , and it has a molar mass of approximately 257.37 g/mol. Its structure features a tert-butyl group, a hydroxypropyl chain, and two methyl groups at the 2-position of the pyrrolidine ring, contributing to its unique properties and reactivity.
These reactions are fundamental in synthetic organic chemistry, allowing for the modification of the compound into various derivatives.
While specific biological activity data for tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. Pyrrolidine derivatives are known for their potential pharmacological activities, including:
Further studies would be necessary to elucidate the specific biological activities associated with this compound.
The synthesis of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A general synthetic route may include:
These synthetic strategies are crucial for obtaining high yields and purity of the target compound.
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate has potential applications in various fields:
The versatility of this compound makes it valuable in both academic research and industrial applications.
Interaction studies are essential to understand how tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate interacts with biological systems or other chemical entities. These studies may involve:
Such studies provide insights into its potential use in drug formulations.
Several compounds share structural similarities with tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate | 203662-03-7 | Contains a piperidine ring instead of pyrrolidine; potential differences in biological activity. |
| Tert-butyl (4S)-4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate | 494224-44-1 | Features a phenolic structure; used in different biochemical applications. |
The uniqueness of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may impart distinct properties compared to similar compounds. Understanding these differences is vital for tailoring its use in various applications.